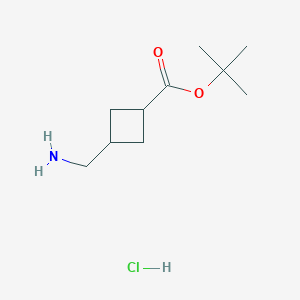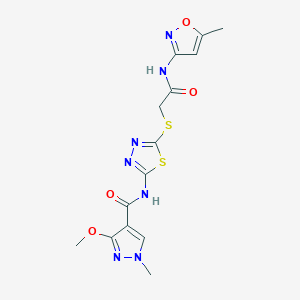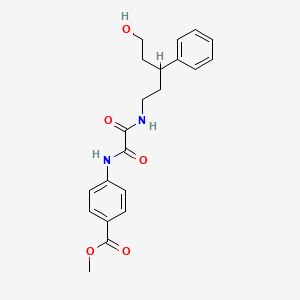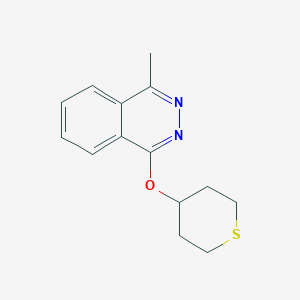![molecular formula C9H17NO B2748512 1-Oxaspiro[4.5]decan-4-amine CAS No. 1780867-14-2](/img/structure/B2748512.png)
1-Oxaspiro[4.5]decan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Oxaspiro[4.5]decan-4-amine” is a chemical compound . It is related to 1-oxaspiro[4.5]decan-4-one, which has a molecular weight of 154.21 . It is also related to 1-oxaspiro[4.5]decan-2-one, which is a secondary amine used in the analysis of volatile compounds .
Synthesis Analysis
The synthesis of related compounds, such as oxaspiro[4.5]decan-1-one scaffolds, has been achieved through a novel Lewis acid-catalyzed Prins/pinacol cascade process . This method is applicable to a wide range of aldehydes such as aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes .Molecular Structure Analysis
The InChI code for 1-oxaspiro[4.5]decan-4-one, a related compound, is 1S/C9H14O2/c10-8-4-7-11-9(8)5-2-1-3-6-9/h1-7H2 . This provides a representation of the molecule’s structure.Chemical Reactions Analysis
The synthesis of related oxaspirocycles from aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol through a cascade of Prins/pinacol rearrangement has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been reported. For example, 1-oxaspiro[4.5]decan-4-one has a storage temperature of 4 degrees Celsius and is a liquid . The refractive index of 1-Oxa-4-azaspiro[4.5]decan-2-one is 1.4830 (lit.), and it has a density of 0.996 g/mL at 25 °C (lit.) .Scientific Research Applications
Antitumor Activity
Research has shown the synthesis and evaluation of novel 1-Oxaspiro[4.5]decan-4-amine derivatives for their antitumor activities. For instance, a series of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones demonstrated moderate to potent activity against various human cancer cell lines, including lung, breast, and cervical cancer cell lines. Compounds within this series emerged as promising candidates for further development due to their effectiveness in inhibiting cancer cell proliferation (Yang et al., 2019). Additionally, triazole-spirodienone conjugates, developed through copper salt-catalyzed oxidative amination, showed significant anticancer potency, opening new avenues for cancer treatment research (Gu et al., 2017).
Antiviral Activity
1-Thia-4-azaspiro[4.5]decan-3-one derivatives bearing amide groups have been synthesized and tested against human coronavirus and influenza virus, with some compounds exhibiting inhibitory effects on coronavirus replication. This highlights the potential of such compounds in antiviral drug development, especially for respiratory viruses (Apaydın et al., 2019).
Antimycobacterial Agents
In another study, derivatives of 1-thia-4-azaspiro[4.5]decan-4-amine were evaluated as potential antimycobacterial agents, with several compounds showing activity at 25 µg/mL concentration against mycobacterial strains. This suggests their applicability in tackling tuberculosis and related infections (Srivastava et al., 2005).
Drug Discovery and Synthetic Applications
The synthesis strategies and biological evaluations of spiroaminals, including 1-oxa-4-azaspiro[4.5]decan-4-amine derivatives, have been reviewed, underscoring their significance in natural and synthetic products with biological activities. These compounds serve as challenging targets for chemical synthesis, offering promising frameworks for drug discovery (Sinibaldi & Canet, 2008).
Environmental Applications
A calix[4]arene-based polymer incorporating 1,4-dioxa-8-azaspiro[4.5]decane demonstrated high efficiency in removing water-soluble carcinogenic azo dyes from aqueous solutions, presenting an innovative approach to water treatment and the mitigation of industrial pollutants (Akceylan et al., 2009).
Safety and Hazards
Future Directions
The development of G protein biased μ opioid receptor agonists like Oliceridine is of interest due to their potential to produce therapeutic analgesic effects with reduced adverse effects . This suggests that similar compounds, such as “1-Oxaspiro[4.5]decan-4-amine”, may also have potential for future research and development.
Mechanism of Action
Target of Action
The primary target of 1-Oxaspiro[4.5]decan-4-amine, also known as Oliceridine, is the mu-opioid receptor (MOR) . This receptor is a G protein-coupled receptor (GPCR) that is extensively expressed in the central nervous system .
Mode of Action
Oliceridine selectively activates the G protein and β-arrestin signaling pathways . It exhibits approximately a threefold preference for the G pathway over β-arrestin relative to morphine and fentanyl . This selective activation is believed to produce therapeutic analgesic effects with reduced adverse effects .
Biochemical Pathways
The activation of the mu-opioid receptor by Oliceridine leads to the inhibition of adenylate cyclase, decreasing the concentration of cyclic adenosine monophosphate (cAMP). This results in the opening of potassium channels, causing cellular hyperpolarization and inhibition of tonic neural activity .
Pharmacokinetics
The pharmacokinetics of 1-Oxaspiro[4Its selective activation of g protein and β-arrestin signaling pathways suggests it may have different absorption, distribution, metabolism, and excretion (adme) properties compared to other opioid agonists .
Result of Action
The selective activation of the G protein pathway over the β-arrestin pathway by Oliceridine is believed to result in therapeutic analgesic effects with reduced adverse effects . This includes a potential reduction in the risk of addiction, which is a significant adverse effect of many opioid analgesics .
properties
IUPAC Name |
1-oxaspiro[4.5]decan-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c10-8-4-7-11-9(8)5-2-1-3-6-9/h8H,1-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBIMJZTYGFCRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(CCO2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-Methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]morpholine](/img/structure/B2748432.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-1,3-benzothiazole-6-carboxamide](/img/structure/B2748434.png)
![(4-chlorophenyl)[4-(2,6-dichlorophenyl)-1H-pyrrol-3-yl]methanol](/img/structure/B2748437.png)




![2-[(4-Fluorophenyl)sulfonyl]-1-morpholino-1-ethanone](/img/structure/B2748443.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2748446.png)

![methyl 4-(2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate](/img/structure/B2748451.png)
